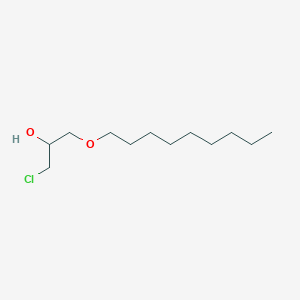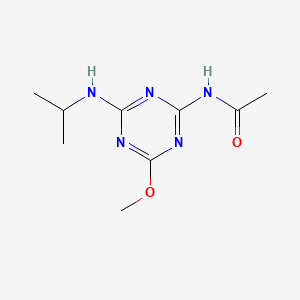![molecular formula C14H14ClNO4S B14411214 1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate CAS No. 86879-84-7](/img/structure/B14411214.png)
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes a naphtho[1,2-D][1,3]thiazol-1-ium core with ethyl and methyl substituents, and a perchlorate counterion.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate typically involves the reaction of naphtho[1,2-D][1,3]thiazole derivatives with ethylating and methylating agents under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate can be compared with other thiazole derivatives, such as:
1-Ethyl-2-(2-methoxy-1-propenyl)naphtho[1,2-D][1,3]thiazol-1-ium methyl sulfate: Similar structure but different substituents and counterion.
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium toluene-4-sulfonate: Similar core structure but different counterion.
The uniqueness of this compound lies in its specific substituents and perchlorate counterion, which may impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86879-84-7 |
|---|---|
Molekularformel |
C14H14ClNO4S |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
1-ethyl-2-methylbenzo[e][1,3]benzothiazol-1-ium;perchlorate |
InChI |
InChI=1S/C14H14NS.ClHO4/c1-3-15-10(2)16-13-9-8-11-6-4-5-7-12(11)14(13)15;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RAFLRQGRYVCREL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)


![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)

![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)


![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)




